Cas no 1541702-30-0 (2-(4-methyl-1,3-thiazol-5-yl)piperidine)

2-(4-methyl-1,3-thiazol-5-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methyl-1,3-thiazol-5-yl)piperidine
- 1541702-30-0
- EN300-1757807
-
- Inchi: 1S/C9H14N2S/c1-7-9(12-6-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
- InChI Key: NULBLNOQDKFMPB-UHFFFAOYSA-N
- SMILES: S1C=NC(C)=C1C1CCCCN1
Computed Properties
- Exact Mass: 182.08776963g/mol
- Monoisotopic Mass: 182.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.2Ų
- XLogP3: 1.6
2-(4-methyl-1,3-thiazol-5-yl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1757807-10.0g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 10g |
$7497.0 | 2023-06-03 | ||
Enamine | EN300-1757807-0.1g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 0.1g |
$1533.0 | 2023-09-20 | ||
Enamine | EN300-1757807-10g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 10g |
$7497.0 | 2023-09-20 | ||
Enamine | EN300-1757807-0.25g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 0.25g |
$1604.0 | 2023-09-20 | ||
Enamine | EN300-1757807-0.05g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 0.05g |
$1464.0 | 2023-09-20 | ||
Enamine | EN300-1757807-2.5g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 2.5g |
$3417.0 | 2023-09-20 | ||
Enamine | EN300-1757807-5.0g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 5g |
$5056.0 | 2023-06-03 | ||
Enamine | EN300-1757807-1g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 1g |
$1742.0 | 2023-09-20 | ||
Enamine | EN300-1757807-5g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 5g |
$5056.0 | 2023-09-20 | ||
Enamine | EN300-1757807-1.0g |
2-(4-methyl-1,3-thiazol-5-yl)piperidine |
1541702-30-0 | 1g |
$1742.0 | 2023-06-03 |
2-(4-methyl-1,3-thiazol-5-yl)piperidine Related Literature
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on 2-(4-methyl-1,3-thiazol-5-yl)piperidine
Exploring the Potential of 2-(4-methyl-1,3-thiazol-5-yl)piperidine (CAS No. 1541702-30-0) in Modern Chemistry and Drug Discovery
The compound 2-(4-methyl-1,3-thiazol-5-yl)piperidine (CAS No. 1541702-30-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical research. As a piperidine-thiazole hybrid, this molecule combines the versatility of a piperidine ring with the biological relevance of a thiazole moiety, making it particularly interesting for medicinal chemistry applications.
Recent trends in drug discovery have shown growing interest in heterocyclic compounds like 2-(4-methyl-1,3-thiazol-5-yl)piperidine, especially those containing nitrogen-containing rings. The pharmaceutical industry is actively exploring such structures for their potential as central nervous system (CNS) modulators and enzyme inhibitors, addressing common search queries about "new drug scaffolds" and "CNS-active compounds."
The physicochemical properties of 1541702-30-0 contribute to its pharmaceutical potential. With a molecular weight of 182.28 g/mol and the presence of both basic (piperidine nitrogen) and aromatic (thiazole ring) components, this compound demonstrates favorable characteristics for drug development. These features align with current industry focus on "drug-like molecules" and "bioavailability optimization," frequent topics in pharmaceutical research discussions.
In synthetic chemistry, 2-(4-methyl-1,3-thiazol-5-yl)piperidine serves as a valuable building block for more complex structures. Its synthesis typically involves the coupling of appropriately substituted thiazole derivatives with piperidine precursors, a process that has been optimized in recent literature. This aspect responds to common search queries about "heterocycle synthesis methods" and "piperidine derivatives preparation."
The potential biological activities of 1541702-30-0 are particularly intriguing. While specific data may be proprietary, compounds with similar structures have shown activity as receptor ligands and signaling pathway modulators. This aligns with current research trends in "targeted therapies" and "precision medicine," addressing frequent questions about "novel therapeutic targets."
From a medicinal chemistry perspective, the 2-(4-methyl-1,3-thiazol-5-yl)piperidine scaffold offers multiple sites for structural modification, allowing for the creation of diverse analogs. This flexibility makes it valuable for structure-activity relationship (SAR) studies, a topic frequently searched by medicinal chemists and pharmacology students.
The commercial availability of CAS 1541702-30-0 through specialty chemical suppliers has facilitated its investigation in various research programs. Current market trends show increasing demand for such pharmaceutical intermediates, particularly those with potential CNS activity, reflecting the growing focus on neurological disorders in drug development.
Analytical characterization of 2-(4-methyl-1,3-thiazol-5-yl)piperidine typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical research, addressing common queries about "compound characterization techniques."
In formulation development, the physicochemical properties of 1541702-30-0 suggest potential for various delivery systems. Its moderate lipophilicity and presence of ionizable groups make it suitable for optimization in "drug formulation strategies," a hot topic in pharmaceutical sciences.
Safety considerations for 2-(4-methyl-1,3-thiazol-5-yl)piperidine follow standard laboratory practices for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment should always be used, in line with current "laboratory safety protocols" and "chemical handling guidelines."
The future research directions for CAS 1541702-30-0 may include exploration of its pharmacological profile and potential therapeutic applications. With the growing interest in "drug repurposing" and "polypharmacology," this compound may find new roles beyond its current applications.
Intellectual property aspects surrounding 2-(4-methyl-1,3-thiazol-5-yl)piperidine are important for researchers to consider. Patent searches reveal various applications of similar structures, highlighting the compound's relevance in current "drug discovery pipelines" and "pharmaceutical innovation."
In conclusion, 2-(4-methyl-1,3-thiazol-5-yl)piperidine (CAS No. 1541702-30-0) represents an interesting case study in modern medicinal chemistry. Its combination of a piperidine scaffold with a thiazole heterocycle creates opportunities for diverse applications, particularly in CNS drug discovery. As research continues, this compound may yield valuable insights for addressing current challenges in pharmaceutical development and therapeutic innovation.
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